Ropinirol-d4-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropinirole-d4 Hydrochloride is a deuterated form of Ropinirole Hydrochloride, a non-ergoline dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and restless legs syndrome. The deuterated version, Ropinirole-d4 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ropinirole due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ropinirole-d4 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ropinirole in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites using techniques like mass spectrometry.
Drug Development: Used in the development of new therapeutic agents by providing insights into the drug’s behavior in biological systems.
Biological Studies: Understanding the interaction of Ropinirole with biological targets, including dopamine receptors.
Wirkmechanismus
Target of Action
Ropinirole-d4 Hydrochloride is a non-ergoline dopamine agonist . It primarily targets D2, D3, and D4 dopamine receptors , with the highest affinity for D3 receptors . These receptors are mostly found in the limbic areas of the brain .
Mode of Action
Ropinirole-d4 Hydrochloride interacts with its targets by selectively stimulating the dopamine D2 receptor line of the postsynaptic membrane of the striatum . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors .
Biochemical Pathways
It is believed that the drug’s action is related to its ability to stimulate dopamine receptors in the striatum . This stimulation could potentially affect various dopamine-mediated pathways in the brain.
Pharmacokinetics
Ropinirole-d4 Hydrochloride is rapidly absorbed, with the blood concentration reaching its peak within 2 hours . The half-life of the blood concentration is about 5–7 hours . The drug is mainly metabolized by CYP1A and is excreted through the kidneys . The systemic drug exposure increases with increasing ropinirole doses .
Result of Action
The molecular and cellular effects of Ropinirole-d4 Hydrochloride’s action include promoting cell viability, inhibiting cell apoptosis, and reducing the levels of pro-inflammatory factors such as IL-1β, IL-18, and TNF-α . Overexpression of NAT10, a protein involved in RNA acetylation, weakens the protective effects of Ropinirole-d4 Hydrochloride .
Biochemische Analyse
Biochemical Properties
Ropinirole-d4 Hydrochloride has a selective stimulation to the dopamine D2 receptor line of the postsynaptic membrane of the striatum . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has a moderate in vitro affinity for opioid receptors .
Cellular Effects
Ropinirole-d4 Hydrochloride has been shown to have effects on various types of cells. For instance, it has been found to alleviate LPS-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of IL-1β, IL-18, and TNF-α . It also potentially inhibits the SREBP2-cholesterol synthesis pathway .
Temporal Effects in Laboratory Settings
Ropinirole-d4 Hydrochloride is absorbed quickly and the blood concentration reaches the peak within 2 hours . The half-life of the blood concentration is about 5–7 hours . In a clinical trial, the incidence of gastrointestinal disorders (mainly, temporary mild nausea and diarrhea) was high at 76.9% in the Ropinirole-d4 Hydrochloride group .
Dosage Effects in Animal Models
In a non-randomized non-controlled clinical trial, ropinirole topical ophthalmic solution was applied to dogs’ eyes, with a target dose of 3.75 mg/m2 . A second dose was administered after 15 minutes based on clinician discretion . With a single dose of Ropinirole-d4 Hydrochloride, 78.9% produced vomit .
Metabolic Pathways
Ropinirole-d4 Hydrochloride is mainly metabolized by CYP1A . The major metabolic pathways are N-despropylation and hydroxylation to form the inactive N-despropyl metabolite and hydroxy metabolites . The N-despropyl metabolite is then converted to carbamyl glucuronide .
Transport and Distribution
Ropinirole-d4 Hydrochloride is found to be widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . It is excreted to the kidney .
Subcellular Localization
Given its role as a dopamine receptor agonist, it is likely to be localized in the areas where dopamine receptors are present, such as the postsynaptic membrane of the striatum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole-d4 Hydrochloride involves the incorporation of deuterium atoms into the Ropinirole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a catalyst such as palladium on carbon and a solvent like deuterated methanol. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Ropinirole-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ropinirole-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted Ropinirole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pramipexole Dihydrochloride: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease.
Apomorphine: A dopamine agonist used for the treatment of Parkinson’s disease, particularly in managing “off” episodes.
Uniqueness of Ropinirole-d4 Hydrochloride
Ropinirole-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for more precise tracking in metabolic studies. This makes Ropinirole-d4 Hydrochloride an invaluable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-deuterated compounds.
Biologische Aktivität
Ropinirole-d4 hydrochloride is a deuterated form of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article explores the biological activity of ropinirole-d4 hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and research findings.
Pharmacodynamics
Ropinirole acts predominantly as an agonist at dopamine D2 and D3 receptors, with a lesser affinity for D4 receptors. The binding affinities for these receptors are as follows:
Target | K i (nM) | Action |
---|---|---|
D2 | 3.7 | Full Agonist |
D3 | 2.9 | Full Agonist |
D4 | 7.8 | Partial Agonist |
D1 | >10,000 | Agonist |
D5 | >10,000 | Agonist |
The compound exhibits neuroprotective properties, potentially inhibiting apoptosis in neuronal cells by blocking the permeability transition pore in mitochondria, which is crucial for cell survival under stress conditions .
Pharmacokinetics
Ropinirole-d4 hydrochloride is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-ingestion. The absolute bioavailability ranges from 45% to 55%, indicating significant hepatic first-pass metabolism. Key pharmacokinetic parameters include:
- Volume of Distribution : Approximately 7.5 L/kg
- Protein Binding : About 40% bound to plasma proteins
- Metabolism : Primarily metabolized by cytochrome P450 isoenzyme CYP1A2, with metabolites excreted mainly via urine .
Clinical Applications
Ropinirole-d4 hydrochloride has been extensively studied for its efficacy in treating PD and RLS. Clinical trials have demonstrated its effectiveness in reducing motor symptoms associated with PD and improving sleep quality in patients with RLS.
Case Studies and Clinical Trials
- Parkinson's Disease : A multicenter study involving patients with early PD revealed that ropinirole significantly improved motor symptoms compared to placebo. Only 11% of patients on ropinirole required additional levodopa therapy after six months, compared to 29% on placebo, highlighting its efficacy in managing symptoms without escalating treatment .
- Restless Legs Syndrome : In a randomized trial comparing ropinirole to gabapentin, both treatments significantly reduced RLS severity; however, ropinirole showed superior outcomes in long-term symptom management .
- Amyotrophic Lateral Sclerosis (ALS) : The ROPALS trial investigated the safety and efficacy of extended-release ropinirole in ALS patients. Although primarily focused on safety outcomes, the trial also aimed to explore potential benefits on ALS-related symptoms using patient-derived iPSCs for further evaluations .
Adverse Effects and Tolerability
Common adverse effects associated with ropinirole include somnolence, nausea, constipation, hallucinations, and nasopharyngitis. Most side effects are mild to moderate in severity; however, monitoring is essential due to the potential for serious adverse events .
Eigenschaften
CAS-Nummer |
1330261-37-4 |
---|---|
Molekularformel |
C16H25ClN2O |
Molekulargewicht |
300.863 |
IUPAC-Name |
4-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i9D2,10D2; |
InChI-Schlüssel |
XDXHAEQXIBQUEZ-PQDNHERISA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
Synonyme |
4-[2-(Dipropylamino-d4)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride; 4-[2-(Di-n-propylamino-d4)ethyl]-2(3H)-indolone Hydrochloride; SKF-101468A-d4; Requip-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.